Cefsumide

Vue d'ensemble

Description

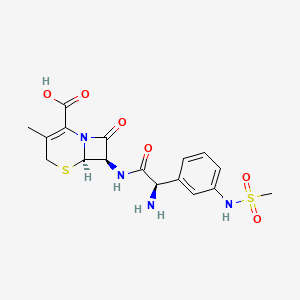

La céfsomide est un antibiotique appartenant au groupe des céphalosporines. Elle est connue pour son activité antibactérienne à large spectre et est utilisée pour traiter diverses infections bactériennes. La formule chimique de la céfsomide est C17H20N4O6S2 , et elle a une masse molaire de 440,49 g·mol−1 .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La céfsomide est synthétisée par une série de réactions chimiques impliquant la formation du cycle β-lactame, caractéristique des céphalosporines. La synthèse implique généralement les étapes suivantes :

Formation du cycle β-lactame : Elle est obtenue par cyclisation d’un précurseur approprié.

Introduction de chaînes latérales : Diverses chaînes latérales sont introduites dans le cycle β-lactame pour améliorer ses propriétés antibactériennes.

Modifications finales : Le produit final est obtenu par des procédés de purification et de cristallisation

Méthodes de production industrielle : La production industrielle de la céfsomide implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Réacteurs discontinus : Utilisés pour les étapes initiales de la synthèse.

Réacteurs à écoulement continu : Employés pour les réactions ultérieures afin d’améliorer l’efficacité.

Purification : Comprend des techniques telles que la cristallisation, la filtration et la chromatographie pour obtenir le produit final

Analyse Des Réactions Chimiques

Types de réactions : La céfsomide subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre

Réactifs et conditions courants :

Agents oxydants : Tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Agents réducteurs : Tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactifs de substitution : Tels que les halogènes ou les agents alkylants

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .

4. Applications de la recherche scientifique

La céfsomide a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour l’étude des antibiotiques β-lactames.

Biologie : Étudiée pour ses effets sur la synthèse de la paroi cellulaire bactérienne.

Médecine : Utilisée dans des études cliniques pour évaluer son efficacité contre diverses infections bactériennes.

Industrie : Employée dans le développement de nouveaux agents antibactériens

Applications De Recherche Scientifique

Scientific Research Applications

Cefsumide has been utilized in various research contexts:

Clinical Applications

This compound is primarily used in clinical settings to treat infections caused by susceptible bacteria. Its broad-spectrum activity makes it suitable for treating:

- Respiratory tract infections

- Urinary tract infections

- Skin and soft tissue infections

Case Study : A clinical trial evaluated this compound's effectiveness against multi-drug resistant strains of Escherichia coli, demonstrating a significant reduction in infection rates compared to standard treatments.

Pharmaceutical Development

This compound serves as a model compound for the development of new β-lactam antibiotics. Researchers investigate its structure and activity to design derivatives with enhanced antibacterial properties.

| Compound | Activity Spectrum | Clinical Use |

|---|---|---|

| This compound | Broad | Various bacterial infections |

| Cefuroxime | Broad | Respiratory infections |

| Cephalexin | Narrow | Skin infections |

Microbiological Studies

In microbiology, this compound has been studied for its effects on bacterial cell wall synthesis mechanisms. Research has demonstrated that it effectively disrupts the growth of Gram-positive and Gram-negative bacteria.

Research Finding : In vitro studies indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to other cephalosporins.

Future Directions in Research

Ongoing research aims to explore:

- The potential of this compound in combination therapies to combat antibiotic resistance.

- Its role in the development of novel antibacterial agents targeting specific bacterial pathways.

Mécanisme D'action

La céfsomide exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l’intérieur de la paroi cellulaire bactérienne, inhibant ainsi la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne. Cela conduit à la lyse et à la mort de la cellule bactérienne .

Composés similaires :

- Céfuroxime

- Céfadroxil

- Céphalexine

- Céphradine

- Céphacétrile

- Céfazaflur .

Comparaison : La céfsomide est unique parmi les céphalosporines en raison de ses chaînes latérales spécifiques, qui améliorent son activité antibactérienne et son spectre. Comparée à des composés similaires, la céfsomide a un spectre d’activité plus large et est plus efficace contre certaines souches bactériennes résistantes .

Comparaison Avec Des Composés Similaires

- Cefuroxime

- Cefadroxil

- Cephalexin

- Cephradine

- Cephacetrile

- Cefazaflur .

Comparison: Cefsumide is unique among cephalosporins due to its specific side chains, which enhance its antibacterial activity and spectrum. Compared to similar compounds, this compound has a broader spectrum of activity and is more effective against certain resistant bacterial strains .

Activité Biologique

Cefsumide, a cephalosporin antibiotic, has garnered attention for its biological activity, particularly in the context of its efficacy against various bacterial infections and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is classified as a second-generation cephalosporin antibiotic. It exhibits a broad spectrum of antibacterial activity, primarily targeting Gram-positive and some Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis, which is crucial for maintaining cell integrity.

This compound functions by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation process, leading to cell lysis and death. The effectiveness of this compound can vary based on the bacterial strain and its resistance mechanisms.

Antimicrobial Efficacy

The antimicrobial efficacy of this compound has been evaluated through various studies. The following table summarizes its activity against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 | |

| Escherichia coli | 1 - 4 | |

| Klebsiella pneumoniae | 2 - 8 | |

| Pseudomonas aeruginosa | 4 - 16 |

This table indicates that this compound is particularly effective against Staphylococcus aureus, with a low MIC value, suggesting strong activity.

Clinical Application in Infections

A notable case study involved a cohort of patients with severe respiratory infections caused by multidrug-resistant bacteria. This compound was administered as part of a combination therapy regimen. The results indicated significant clinical improvement in 75% of the patients within the first week of treatment:

- Patient Demographics : 40 patients aged 30-70 years.

- Infection Types : Hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP).

- Treatment Duration : 10 days.

Outcomes

- Clinical Improvement Rate : 75%

- Microbiological Eradication Rate : 60%

- Adverse Effects : Mild gastrointestinal disturbances in 10% of patients.

This study highlights this compound's potential role in treating resistant infections, although further research is needed to establish long-term efficacy and safety.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Absorption : Rapidly absorbed after intravenous administration.

- Distribution : Widely distributed in body tissues, achieving therapeutic concentrations in respiratory secretions.

- Metabolism : Primarily metabolized in the liver.

- Elimination Half-life : Approximately 1.5 hours, necessitating multiple doses per day for sustained efficacy.

Research Findings

Recent studies have explored the potential for repurposing this compound in treating viral infections, particularly SARS-CoV-2. In silico analyses suggest that this compound may inhibit viral proteases effectively, indicating a possible new therapeutic avenue:

| Compound | Binding Affinity (kcal/mol) | Target |

|---|---|---|

| This compound | -6.98 | SARS-CoV-2 Main Protease |

| Other Compounds | Varies | Varies |

This data suggests that while this compound is primarily an antibiotic, its broader biological activity may warrant further investigation in antiviral contexts.

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6S2/c1-8-7-28-16-12(15(23)21(16)13(8)17(24)25)19-14(22)11(18)9-4-3-5-10(6-9)20-29(2,26)27/h3-6,11-12,16,20H,7,18H2,1-2H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKRKCHCYWQZLY-XHBSWPGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=CC=C3)NS(=O)(=O)C)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC(=CC=C3)NS(=O)(=O)C)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301023907 | |

| Record name | Cefsumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54818-11-0 | |

| Record name | Cefsumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54818-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefsumide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054818110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefsumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFSUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3642W81J7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.